beta-Alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water; Insoluble in ether and acetone

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Effects on Exercise Performance:

Beta-alanine supplementation has been extensively studied in the context of exercise performance, particularly for high-intensity activities lasting 1-10 minutes. Research suggests it may have a modest ergogenic (performance-enhancing) effect by:

Increasing muscle carnosine levels

Beta-alanine is a precursor to carnosine, a molecule found in skeletal muscle that buffers hydrogen ions (acidity) produced during exercise. Higher carnosine levels are associated with improved buffering capacity and potentially delayed fatigue onset .

Attenuating neuromuscular fatigue

Studies indicate beta-alanine may help reduce fatigue, particularly in older individuals, possibly by improving nerve conduction and muscle function .

Potential Benefits Beyond Exercise:

While research on beta-alanine's effects outside exercise is still in its early stages, some studies suggest potential benefits in other areas:

Cognitive function and mood

Animal studies have shown beta-alanine supplementation may reduce brain inflammation and anxiety, potentially impacting cognitive function. However, human studies are needed to confirm these findings .

Muscle function in older adults

Studies suggest beta-alanine supplementation may improve muscle strength, reduce fatigue, and enhance functional performance in older adults .

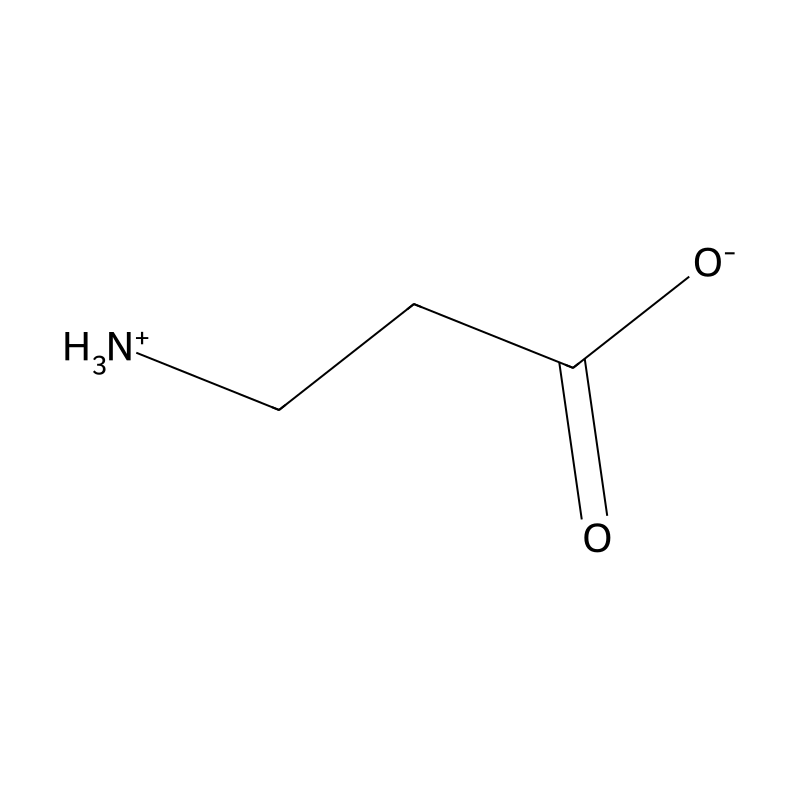

Beta-Alanine is a naturally occurring beta amino acid, distinct from the more commonly known alpha-alanine. Its structure features an amino group attached to the β-carbon, which is two carbon atoms away from the carboxylate group. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike alpha-alanine, beta-alanine does not have a stereocenter, making it simpler in terms of chirality. This compound plays a crucial role as a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissues during high-intensity exercise, thereby helping to delay fatigue and enhance performance .

Beta-alanine supplementation increases carnosine levels in skeletal muscles []. Carnosine acts as a buffer, helping to regulate muscle pH by mitigating the buildup of lactic acid during high-intensity exercise [, ]. Lactic acid accumulation is a significant contributor to muscle fatigue, and by buffering its effects, carnosine can potentially delay fatigue onset and improve exercise performance.

Beta-alanine is generally considered safe for healthy adults when consumed at recommended doses (typically 2-5 grams per day). The most common side effect associated with beta-alanine supplementation is a tingling sensation (paresthesia) on the skin, especially the face, neck, and hands []. This tingling is thought to be caused by the temporary activation of nerves by beta-alanine and usually subsides within an hour of ingestion.

Beta-Alanine has been shown to enhance athletic performance by increasing muscle carnosine levels. Carnosine serves as an intracellular buffer against acidosis during intense physical activity, thus improving endurance and reducing fatigue. Supplementation with beta-alanine has been linked to increased exercise capacity in both trained and untrained individuals, particularly in high-intensity activities lasting from 0.5 to 10 minutes . Furthermore, beta-alanine has potential neuroprotective effects due to its interaction with various neurotransmitter receptors, including GABA-A and glycine receptors .

Beta-Alanine can be synthesized through various methods:

- Microbial Fermentation: Utilizing microorganisms that naturally produce beta-alanine through metabolic pathways involving glucose and L-aspartate.

- Chemical Synthesis: Industrially, it can be produced by reacting ammonia with beta-propiolactone or through a one-pot three-enzyme cascade reaction starting from maleic acid .

- Enzymatic Methods: Recent advancements include using nitrilases to convert beta-aminopropionitrile into beta-alanine, optimizing conditions to minimize byproduct formation .

Beta-Alanine is widely used in sports nutrition supplements aimed at enhancing physical performance. Its primary application lies in:

- Athletic Performance: Increasing muscle carnosine levels to improve endurance and reduce fatigue during high-intensity exercises.

- Cognitive Function: Emerging studies suggest potential benefits in cognitive performance, particularly under stress or fatigue conditions .

- Health Supplements: It is also explored for its role in mitigating age-related muscle loss and improving physical performance among elderly adults .

Beta-Alanine can be compared with several similar compounds based on their structures and biological roles:

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| Alpha-Alanine | Alpha amino acid | Building block of proteins | Contains a stereocenter; involved in protein synthesis |

| Carnosine | Dipeptide (beta-alanyl-L-histidine) | Intracellular buffering agent | Combines beta-alanine with histidine; enhances muscle endurance |

| L-Aspartate | Alpha amino acid | Precursor for neurotransmitters | Involved in energy metabolism; participates in transamination reactions |

| Taurine | Sulfonic acid | Involved in bile salt formation and osmoregulation | Contains sulfur; not an amino acid but often grouped with them |

Beta-Alanine's uniqueness lies in its specific role as a precursor to carnosine and its ability to enhance muscular performance without being directly incorporated into proteins like other amino acids . This distinction allows it to function effectively as a buffering agent during exercise without competing for protein synthesis pathways.

Chemical Formula and Molecular Weight

Beta-alanine is a naturally occurring beta amino acid with the molecular formula C₃H₇NO₂ and a molecular weight of 89.093 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for beta-alanine is 3-aminopropanoic acid, reflecting its structural composition of a three-carbon chain with an amino group attached to the beta carbon position [1] [2]. The compound is assigned Chemical Abstracts Service (CAS) registry number 107-95-9, providing its unique chemical identifier [1] [2].

The molecular formula indicates that beta-alanine contains three carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific configuration that distinguishes it from other amino acid isomers [1] [2] [4]. The molecular weight of 89.093 grams per mole places beta-alanine among the smaller amino acids in terms of molecular mass [1] [2] [4].

Structural Comparison with Alpha-Alanine

Beta-alanine differs fundamentally from alpha-alanine in the positioning of the amino group relative to the carboxyl group [2] [8]. In alpha-alanine, the amino group is attached to the alpha carbon, which is the carbon atom immediately adjacent to the carboxyl group [2] [8]. In contrast, beta-alanine has its amino group attached to the beta carbon, which is two carbon atoms away from the carboxylate group [2] [8].

This structural difference has profound implications for the chemical behavior of these compounds [8]. While alpha-alanine follows the standard amino acid structure pattern found in proteins, beta-alanine represents a non-proteogenic amino acid that is not incorporated into protein structures during translation [2] [26]. The extended carbon chain in beta-alanine creates different intramolecular hydrogen bonding patterns compared to alpha-alanine [8]. Theoretical studies have demonstrated that the presence of the additional methylene group at the beta position in beta-alanine leads to enhanced stability of zwitterionic species in certain environments [8].

Absence of Stereocenter and Structural Implications

Beta-alanine lacks a stereocenter, which distinguishes it from most proteogenic amino acids including alpha-alanine [2] [26]. The absence of a chiral carbon atom means that beta-alanine does not exhibit optical activity and exists as a single structural form rather than as enantiomeric pairs [2] [26]. This characteristic eliminates the complexity associated with stereoisomerism that is common in alpha-amino acids [2] [26].

The structural implications of this achiral nature extend to the molecule's crystallization behavior, chemical reactivity, and biological interactions [2] [26]. The lack of stereochemical constraints allows beta-alanine to adopt different conformational arrangements more freely than its chiral counterparts [26]. This structural flexibility has been demonstrated through computational studies showing that beta-alanine can exist in multiple stable conformations in the gas phase [28].

Physical Properties

Melting and Boiling Points

Chemical Properties

Acid-Base Characteristics and pKa Values

Beta-alanine exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups [11] [25] [26]. The compound possesses two distinct pKa values corresponding to these ionizable groups [11] [25]. The carboxyl group has a pKa value of 3.55, while the amino group exhibits a pKa of 10.24 [11] [25] [26].

The isoelectric point of beta-alanine is 6.9, representing the pH at which the molecule carries no net electrical charge [25] [26]. At this pH, beta-alanine exists predominantly in its zwitterionic form, with the amino group protonated and the carboxyl group deprotonated [25] [26]. The compound is classified as a very strong basic compound based on its pKa values [19].

The acid-base behavior of beta-alanine influences its solubility, reactivity, and interactions with other molecules [25] [26]. In aqueous solutions, the predominant ionic form depends on the solution pH relative to the pKa values [25] [26]. Below pH 3.55, the molecule exists primarily in its cationic form, while above pH 10.24, the anionic form predominates [25] [26].

Reactivity Profile and Functional Group Chemistry

Beta-alanine contains two primary functional groups that determine its chemical reactivity: the amino group and the carboxyl group [22] [26]. The amino group exhibits typical nucleophilic properties and can participate in various chemical reactions including acylation, alkylation, and condensation reactions [22] [26]. The carboxyl group demonstrates electrophilic character and can undergo esterification, amidation, and other carbonyl chemistry reactions [22] [26].

The reactivity of beta-alanine differs from alpha-alanine due to the spatial separation of the functional groups [8] [22]. This separation reduces intramolecular interactions and can influence the kinetics and thermodynamics of chemical reactions [8]. The compound can form peptide bonds through condensation reactions, although it is not incorporated into natural proteins [26].

Beta-alanine serves as a precursor for the synthesis of important biological molecules, particularly carnosine [26]. The enzymatic reaction between beta-alanine and histidine, catalyzed by carnosine synthase, represents a key biochemical transformation involving this amino acid [26]. The compound also participates in transamination reactions and can be metabolized to various products including acetate [2].

Stability Under Various Environmental Conditions

Beta-alanine demonstrates remarkable stability under various environmental conditions [32]. Studies examining the effects of gamma radiation on beta-alanine have shown that the compound remains structurally intact even when exposed to sterilizing doses of radiation up to 40 kilogray [32]. High-performance liquid chromatography analysis revealed no measurable degradation or loss of beta-alanine content following radiation exposure [32].

Temperature stability studies indicate that beta-alanine maintains its molecular integrity across a wide temperature range [23] [32]. The compound shows good thermal stability in powder form when stored under appropriate conditions [25] [26]. X-ray diffraction analysis of irradiated samples confirmed that the crystalline structure remains unchanged even after exposure to high-energy radiation [32].

The stability characteristics extend to various pH conditions, although extreme acidic or basic environments may affect the ionization state of the molecule [23] [25]. Storage recommendations include maintaining the compound in well-sealed containers at ambient temperature in a dark environment under an inert atmosphere [11] [17]. The compound exhibits good stability in aqueous solutions over extended periods when stored under appropriate conditions [23].

Spectroscopic Characteristics

Infrared (IR) Spectroscopy of Beta-Alanine

Infrared spectroscopy of beta-alanine reveals characteristic absorption bands that provide detailed information about the molecular structure and functional groups [27] [28] [29]. The carbonyl stretch of the carboxyl group appears at approximately 1700 cm⁻¹, consistent with the presence of the carboxylic acid functionality [27] [29]. The amino group exhibits characteristic N-H stretching vibrations in the region of 3000-3500 cm⁻¹ [27] [29].

A particularly notable feature in the infrared spectrum of beta-alanine is the presence of zwitterionic bands at approximately 1560 cm⁻¹ [27]. These bands are associated with the charged nature of the molecule in its zwitterionic form and provide evidence for the internal salt structure [27]. The frequency of this characteristic vibration shows slight variations depending on the number of surrounding water molecules in hydrated forms [27].

Matrix isolation studies using argon matrices have revealed complex spectral patterns suggesting the presence of multiple conformers of beta-alanine [28]. The detailed analysis of infrared spectra indicates the possible presence of at least three distinct conformers in the gas phase, with evidence supporting the existence of up to eight different conformational forms [28]. The vibrational assignments have been supported by ab initio calculations at various theoretical levels [28].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides valuable structural information about beta-alanine through the analysis of proton and carbon environments [30] [33]. The ¹H NMR spectrum of beta-alanine shows characteristic coupling patterns for the methylene protons, reflecting the extended carbon chain structure [30] [33]. The amino and carboxyl protons typically exhibit exchange behavior in aqueous solutions [30] [33].

The carbon-13 NMR spectrum reveals three distinct carbon environments corresponding to the carboxyl carbon, the beta carbon attached to the amino group, and the intermediate methylene carbon [33]. These signals provide unambiguous identification of the beta-alanine structure and can be used for quantitative analysis [30]. The chemical shifts and coupling patterns are distinct from those observed for alpha-alanine [33].

Solid-state NMR studies have been employed to investigate the structure of beta-alanine in crystalline forms and salt complexes [45]. The technique has proven particularly useful for studying hydrogen bonding patterns and molecular arrangements in the solid state [45]. The NMR data support the zwitterionic nature of beta-alanine in both solution and solid phases [45].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of beta-alanine produces characteristic fragmentation patterns that aid in structural identification and differentiation from isomeric compounds [31] [32]. The molecular ion peak appears at m/z 89, corresponding to the molecular weight of the compound [31] [32]. The fragmentation patterns include characteristic losses of common functional groups such as NH₃ and COOH [31] [32].

Comparative mass spectrometry studies of beta-alanine and alpha-alanine have revealed distinct fragmentation pathways that allow for unambiguous identification of these isomers [31]. Beta-alanine containing peptides exhibit unique fragmentation reactions, including diagnostic imine losses and the formation of lactam ions at m/z 72 [31]. These characteristic fragments are specific to peptides containing beta-alanine residues [31].

The mass spectrometry fragmentation has been studied using collision-induced dissociation techniques, revealing structure-specific reactions that provide detailed information about the molecular connectivity [31]. Density functional theory calculations have been employed to understand the thermodynamic and kinetic aspects of the observed fragmentation pathways [31]. The technique has proven valuable for identifying beta-alanine in complex biological and environmental samples [32].

Thermodynamic Properties

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of beta-alanine has been determined through experimental calorimetric studies [16] [36] [39]. For the crystalline solid phase at 298.15 K, reported values range from -547.1 ± 1.1 kJ/mol to -558.04 ± 0.31 kJ/mol [16] [36] [39]. These measurements were obtained using static-bomb combustion calorimetry with subsequent calculation of formation enthalpies from combustion energies [36] [39].

The gaseous phase standard enthalpy of formation has been determined to be -421.2 ± 1.9 kJ/mol to -426.3 ± 2.9 kJ/mol at 298.15 K [36] [39]. These values were calculated from the solid-phase formation enthalpies combined with experimentally determined sublimation enthalpies [36] [39]. The difference between solid and gas phase values reflects the energy required for the phase transition [36] [39].

Theoretical calculations using high-level ab initio methods, including Gaussian-3 (G3) theory, have been performed to validate experimental measurements [36] [39]. The computational results show good agreement with experimental data, providing confidence in the thermodynamic values [36] [39]. The formation enthalpy data are essential for understanding the thermodynamic stability and reactivity of beta-alanine [36] [39].

Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion for beta-alanine has been measured using precision bomb calorimetry techniques [13] [16]. Reported values range from -1622.9 ± 0.23 kJ/mol to -1871 ± 1.5 kJ/mol for the solid phase at 298.15 K [13] [16]. The combustion reaction involves complete oxidation to carbon dioxide gas, nitrogen gas, and liquid water [16] [36].

The variation in reported combustion enthalpy values reflects different experimental conditions and methodologies employed by various research groups [13] [16]. The more recent and precise measurements tend to converge around the lower end of this range [16]. These measurements require careful attention to experimental details including sample purity, oxygen pressure corrections, and temperature control [16].

The combustion enthalpy data serve as the foundation for calculating formation enthalpies and other thermodynamic parameters [16] [36]. The precision of these measurements is critical for accurate thermochemical calculations and for establishing reliable thermodynamic databases for amino acids [16] [36]. The combustion studies have also provided insights into the thermal decomposition pathways of beta-alanine [16].

Heat Capacity (Cp) Analysis

The heat capacity of beta-alanine has been studied over a wide temperature range using precision calorimetric techniques [13] [16] [37]. At 298.15 K, the standard heat capacity values range from 109 to 116.4 J/mol·K for the solid phase [13] [16]. These measurements were obtained using adiabatic calorimetry and differential scanning calorimetry methods [37].

Temperature-dependent heat capacity measurements have been conducted from 6.3 K to 301 K, revealing no phase transitions over this temperature range [37]. The low-temperature heat capacity data follow Debye equation behavior, indicating normal lattice vibrational contributions [37]. At 298.15 K, the calorimetric entropy was determined to be 126.6 J/K·mol⁻¹ [37].

Apparent molar heat capacities have been measured for aqueous beta-alanine solutions at temperatures from 298 K to 500 K and pressures up to 30.0 MPa [40]. These studies revealed temperature-dependent behavior with increasing values at moderate temperatures followed by deviation toward negative values at temperatures above 390 K [40]. The high-temperature behavior is consistent with critical phenomena in aqueous amino acid solutions [40].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Properties | |||

| Chemical Formula | C₃H₇NO₂ | - | [1] [2] [4] |

| Molecular Weight | 89.093 | g/mol | [1] [2] [4] |

| CAS Number | 107-95-9 | - | [1] [2] |

| Physical Properties | |||

| Melting Point | 200-202 (dec.) | °C | [11] [12] [17] |

| Density | 1.437 | g/cm³ | [11] [17] |

| Water Solubility | 550 | g/L | [11] [17] |

| Acid-Base Properties | |||

| pKa (amino group) | 10.24 | - | [25] [26] |

| pKa (carboxyl group) | 3.55 | - | [11] [25] |

| Isoelectric Point | 6.9 | pH units | [25] |

| Thermodynamic Properties | |||

| ΔfH° (solid, 298.15K) | -547.1 to -558.04 | kJ/mol | [16] [36] [39] |

| ΔfH° (gas, 298.15K) | -421.2 to -426.3 | kJ/mol | [36] [39] |

| ΔcH° (solid, 298.15K) | -1622.9 to -1871 | kJ/mol | [13] [16] |

| ΔsubH° (298.15K) | 133.1 to 134 | kJ/mol | [16] [34] |

| Heat Capacity (298.15K) | 109-116.4 | J/mol·K | [13] [16] |

Presence in Biological Systems

Beta-alanine represents the only naturally occurring beta-amino acid found across all domains of life [1]. This non-proteinogenic amino acid demonstrates remarkable ubiquity, being present in bacteria, archaea, plants, animals, and fungi [2] [3]. The compound exhibits widespread distribution patterns that reflect its fundamental importance in cellular metabolism and physiological processes.

In bacterial systems, beta-alanine occurs extensively throughout diverse phyla, with particularly high representation in Firmicutes species [1] [4]. Gram-positive bacteria in the orders Bacillales and Clostridiales show consistent presence of beta-alanine biosynthetic pathways [4] [5]. The concentration ranges typically span from 0.1 to 50 μmol/g dry weight, depending on the specific bacterial strain and environmental conditions [1] [4].

Archaeal species, particularly those belonging to Euryarchaeota, demonstrate significant beta-alanine metabolism capabilities [4] [6]. Thermoacidophilic archaea such as those in the order Sulfolobales possess specialized regulatory mechanisms for beta-alanine utilization, with concentrations ranging from 0.5 to 25 μmol/g [4] [7].

Plant tissues universally contain beta-alanine, with concentrations typically ranging from 5 to 100 μmol/g fresh weight [2] [3]. The amino acid serves multiple roles in plant physiology, including stress response mechanisms, lignin biosynthesis, and coenzyme A metabolism [2] [3]. Elevated levels occur during various abiotic stresses, including heat shock, drought, heavy metal exposure, and hypoxic conditions [2] [3].

Animal tissues, particularly vertebrates, show the highest concentrations of beta-alanine, ranging from 10 to 200 μmol/g [8] [9]. Skeletal muscle and brain tissues contain particularly high levels, primarily as components of the dipeptides carnosine and anserine [10] [11]. Marine organisms and invertebrates also demonstrate significant beta-alanine content, often associated with osmoregulatory functions [8] [12].

Evolutionary Significance of Beta-Amino Acids

The evolutionary significance of beta-alanine extends beyond its metabolic functions to represent a crucial link between ancient biochemical pathways and modern cellular processes [13] [14]. Beta-amino acids, with beta-alanine as the predominant naturally occurring example, appear to have emerged early in evolutionary history, predating the establishment of the canonical twenty alpha-amino acids used in protein synthesis [13].

Comparative genomic analyses reveal that beta-alanine biosynthetic pathways show remarkable conservation across phylogenetically distant organisms, suggesting ancient origins and fundamental importance [4] [6]. The presence of orthologous genes for beta-alanine synthesis in bacteria, archaea, and eukaryotes indicates that these pathways likely existed in the last universal common ancestor [4] [6].

The evolutionary retention of beta-alanine metabolism despite its non-proteinogenic nature highlights its essential roles that cannot be fulfilled by alpha-amino acids [13]. The unique chemical properties of beta-amino acids, including their ability to form stable dipeptides with distinct pKa values and their resistance to proteolytic degradation, provide evolutionary advantages in specific physiological contexts [13] [10].

Beta-alanine betaine accumulation in certain plant species represents an evolutionary strategy to overcome metabolic limitations associated with choline-based osmoprotection systems [2]. This adaptation demonstrates how beta-amino acid metabolism has evolved to address specific environmental challenges [2] [3].

The widespread distribution of beta-alanine across marine organisms suggests its importance in early aquatic environments and subsequent terrestrial colonization [8] [12]. The compound's role in pH regulation and stress tolerance likely provided crucial advantages during evolutionary transitions between different environmental niches [2] [3].

Biochemical Functions

Role in Carnosine and Anserine Biosynthesis

Beta-alanine serves as the rate-limiting precursor for carnosine biosynthesis, a process that represents one of its most physiologically significant functions [10] [11] [15]. Carnosine, the dipeptide beta-alanyl-L-histidine, is synthesized through the action of carnosine synthase (EC 6.3.2.11), which catalyzes the adenosine triphosphate-dependent condensation of beta-alanine and L-histidine [15] [16].

The enzymatic synthesis of carnosine proceeds through a two-step mechanism involving the initial formation of a beta-alanyl-adenylate intermediate, followed by the nucleophilic attack of histidine to form the dipeptide bond [15] [16]. The Km values for beta-alanine in this reaction typically range from 0.5 to 2 millimolar, reflecting the enzyme's moderate affinity for the substrate [15] [16].

Carnosine concentrations in skeletal muscle reach 5 to 10 millimolar on a wet weight basis, representing one of the highest concentrations of any dipeptide in mammalian tissues [17] [18]. The synthesis process is slow, requiring several weeks of sustained beta-alanine availability to achieve maximal carnosine accumulation [17] [18].

Anserine biosynthesis occurs through the methylation of carnosine by carnosine N-methyltransferase (CARNMT1), utilizing S-adenosyl-L-methionine as the methyl donor [19]. This process converts carnosine to beta-alanyl-3-methylhistidine, producing anserine with enhanced stability and antioxidant properties compared to its unmethylated precursor [19] [11].

The tissue-specific distribution of carnosine and anserine reflects the differential expression of biosynthetic enzymes and the metabolic demands of different cell types [11] [18]. Type II muscle fibers typically contain higher concentrations than type I fibers, correlating with their greater reliance on glycolytic metabolism and associated acid production [17] [18].

Carnosine homeostasis is regulated by circulating beta-alanine levels, which are controlled by hepatic and renal beta-alanine transamination [11]. The enzymes 4-aminobutyrate-2-oxoglutarate transaminase and alanine-glyoxylate transaminase contribute to beta-alanine degradation, thereby modulating the availability of substrate for carnosine synthesis [11].

Component of Pantothenic Acid and Coenzyme A Synthesis

Beta-alanine serves as an essential component in the biosynthesis of pantothenic acid (vitamin B5), which subsequently functions as a precursor for coenzyme A synthesis [20] [21]. Pantothenic acid is formed through the adenosine triphosphate-dependent condensation of beta-alanine and pantoic acid, catalyzed by pantothenate synthetase (EC 6.3.2.1) [20] [21].

The pantothenate synthetase reaction proceeds through a sequential mechanism, with adenosine triphosphate binding first, followed by D-pantoate to form a pantoyl adenylate intermediate [21]. Beta-alanine binding occurs only after intermediate formation, triggering the release of pantothenic acid and adenosine monophosphate [21]. The enzyme demonstrates a Km value of 36 micromolar for beta-alanine, indicating high substrate affinity [21].

Pantothenic acid biosynthesis represents a universal pathway present in all organisms, reflecting the fundamental importance of coenzyme A in cellular metabolism [20] [21]. The pathway involves multiple enzymatic steps beyond pantothenic acid formation, including phosphorylation by pantothenate kinase, condensation with cysteine, decarboxylation, and adenylation to produce the final coenzyme A product [20] [21].

Coenzyme A participates in over 100 metabolic reactions, including fatty acid synthesis and degradation, the tricarboxylic acid cycle, and amino acid metabolism [20] [21]. The 4'-phosphopantetheine moiety derived from pantothenic acid serves as the functional group responsible for acyl group transfer reactions [20] [21].

The regulation of pantothenic acid synthesis involves feedback inhibition by coenzyme A, which competitively inhibits pantothenate kinase with respect to adenosine triphosphate [21]. This mechanism coordinates coenzyme A production with the cellular energy state and metabolic demands [21].

Plant studies have revealed that pantothenic acid biosynthesis can be enhanced through metabolic engineering approaches targeting beta-alanine availability [2] [3]. Increased beta-alanine levels in transgenic plants lead to elevated pantothenic acid content, demonstrating the rate-limiting role of beta-alanine in this pathway [2] [3].

Cellular pH Regulation Mechanisms

Beta-alanine contributes to cellular pH regulation primarily through its incorporation into carnosine, which functions as a critical intracellular buffer in metabolically active tissues [17] [18]. Carnosine possesses optimal buffering properties due to its pKa value of 6.83, which falls within the physiological pH range experienced during intense metabolic activity [17] [22] [18].

The buffering capacity of carnosine derives from the imidazole ring of histidine, which can readily accept protons at physiological pH values [17] [18]. This mechanism provides protection against exercise-induced acidosis and maintains cellular function during periods of high glycolytic activity [17] [22] [18].

Carnosine contributes approximately 6 to 15 percent of the total intracellular buffering capacity in skeletal muscle, with higher contributions observed in type II muscle fibers [17] [18]. The buffering system operates independently of bicarbonate and phosphate buffers, providing additional pH regulatory capacity [17] [18].

The relationship between beta-alanine availability and muscle buffering capacity has been demonstrated through supplementation studies showing increased carnosine content and enhanced pH regulation [17] [23] [18]. These studies reveal that beta-alanine supplementation can increase muscle carnosine concentrations by 40 to 80 percent after 4 to 6 weeks of treatment [17] [18].

Intracellular pH regulation through carnosine buffering affects multiple cellular processes beyond acid-base homeostasis [17] [24]. The maintenance of optimal pH supports protein function, enzyme activity, membrane stability, and calcium handling mechanisms [17] [24].

The temporal aspects of pH regulation involve both immediate buffering effects and longer-term adaptive responses [17] [18]. Carnosine provides rapid buffering capacity during acute acid loads, while sustained beta-alanine availability supports chronic adaptations to repeated acid stress [17] [18].

Neurotransmitter Function and Receptor Interactions

Beta-alanine functions as a small molecule neurotransmitter with multiple receptor interactions throughout the central nervous system [25] [26] [27]. The amino acid satisfies classical neurotransmitter criteria, including natural occurrence in neural tissues, stimulus-dependent release, specific receptor binding, and physiological effects on neuronal excitability [25].

Beta-alanine interacts with five distinct receptor systems: the glycine co-agonist site on N-methyl-D-aspartate receptors (strychnine-insensitive), glycine receptors (strychnine-sensitive), gamma-aminobutyric acid A receptors, gamma-aminobutyric acid C receptors, and gamma-aminobutyric acid transporter proteins [25] [26] [28].

The compound demonstrates calcium-dependent release from neurons following electrical stimulation, supporting its classification as a legitimate neurotransmitter [25]. Beta-alanine binding sites are distributed throughout the hippocampus, limbic structures, and neocortex, suggesting widespread neuromodulatory functions [25].

MrgprD receptors represent a specific target for beta-alanine action, particularly in sensory neurons [27]. These G-protein-coupled receptors are expressed in small-diameter dorsal root ganglion neurons and mediate various sensory modalities, including mechanical nociception and itch sensation [27].

Beta-alanine activation of MrgprD receptors leads to characteristic sensory effects, including paresthesia and tingling sensations [27]. These effects occur through direct activation of cutaneous sensory neurons that respond to beta-alanine, heat, and mechanical stimuli but do not respond to histamine [27].

The neurotransmitter functions of beta-alanine extend beyond sensory modulation to include potential roles in spatial memory, anxiety regulation, and seizure control [25] [28]. However, the specific physiological significance of beta-alanine neurotransmission remains an active area of investigation [25].

Cross-desensitization studies demonstrate that beta-alanine responses can modulate both gamma-aminobutyric acid and glycine receptor functions, suggesting complex interactions between different inhibitory neurotransmitter systems [26]. These interactions may contribute to the overall balance of neuronal excitability and synaptic transmission [26].

Metabolic Pathways

Beta-Alanine Biosynthesis Routes

Pyrimidine Catabolism Pathway

The pyrimidine catabolism pathway represents the most widespread and well-characterized route for beta-alanine biosynthesis across diverse organisms [29] [30] [31]. This pathway, also known as the reductive pyrimidine degradation pathway, enables the utilization of pyrimidine nucleotides as sources of both nitrogen and carbon for cellular metabolism [5].

The pathway initiates with the reduction of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (EC 1.3.1.2) [29] [31]. This NADPH-dependent reaction represents the rate-limiting step in pyrimidine catabolism and is subject to regulatory control by substrate availability and cellular energy status [29] [5].

Dihydropyrimidinase (EC 3.5.2.2) subsequently catalyzes the reversible hydrolytic ring opening of dihydrouracil to form N-carbamoyl-beta-alanine [29] [31]. This enzyme demonstrates broad substrate specificity, accepting both uracil and thymine derivatives, though with different kinetic parameters [29] [30].

The final step involves the hydrolysis of N-carbamoyl-beta-alanine to beta-alanine, carbon dioxide, and ammonia by beta-alanine synthase (EC 3.5.1.6) [29] [30] [31]. This enzyme, also known as ureidopropionase, exhibits allosteric regulation properties and responds to both substrate and product concentrations [32].

Beta-alanine synthase demonstrates significant variation across species, with mammalian enzymes showing distinct properties compared to bacterial and fungal counterparts [30]. The enzyme from Saccharomyces kluyveri differs substantially from mammalian versions, being more closely related to bacterial N-carbamoyl amidohydrolases [30].

The pyrimidine catabolism pathway connects multiple metabolic networks, linking nucleotide metabolism with amino acid biosynthesis and energy production [29] [5]. In bacteria, this pathway often couples with additional enzymes that further metabolize beta-alanine to acetyl-coenzyme A for energy generation [5] [33].

Regulatory mechanisms governing pyrimidine catabolism include transcriptional control by pyrimidine availability, allosteric regulation of key enzymes, and compartmentalization of enzymatic activities [29] [32]. These controls ensure appropriate flux through the pathway under varying physiological conditions [29] [32].

Polyamine Degradation Pathway

The polyamine degradation pathway represents an important source of beta-alanine in plants and some fungal species [2] [13]. This pathway involves the systematic breakdown of higher polyamines, particularly spermine and spermidine, to generate beta-alanine and other metabolic intermediates [2] [31].

Spermine degradation begins with the action of polyamine oxidase (EC 1.5.3.14), which catalyzes the oxidative cleavage of spermine in the presence of water and molecular oxygen [2]. This reaction yields 1,3-diaminopropane, 4-aminobutyraldehyde, and hydrogen peroxide as products [2] [31].

Spermidine serves as an alternative substrate through the action of spermidine dehydrogenase (EC 1.5.99.6), which contains both flavin adenine dinucleotide and heme prosthetic groups [2]. This enzyme cleaves spermidine to produce 1,3-diaminopropane and 4-aminobutyraldehyde [2].

The common intermediate 1,3-diaminopropane undergoes deamination by diamine oxidase (EC 1.4.3.22), incorporating water and molecular oxygen to yield 3-aminopropionaldehyde, hydrogen peroxide, and ammonia [2] [31]. This copper-containing enzyme demonstrates broad substrate specificity for various diamines [2].

Oxidation of 3-aminopropionaldehyde to beta-alanine is catalyzed by NAD(P)-dependent aldehyde dehydrogenase (EC 1.2.1.3) [2] [31]. In Arabidopsis thaliana, the enzyme ALDH10A8 specifically converts 3-aminopropionaldehyde to beta-alanine, demonstrating high substrate specificity [2].

The polyamine degradation pathway is induced by various abiotic stresses, including salt stress, drought, and temperature extremes [2]. This stress-responsive activation suggests that beta-alanine production through polyamine catabolism contributes to cellular protection mechanisms [2] [3].

Enzymatic regulation within this pathway involves both transcriptional and post-translational controls [2]. Stress conditions upregulate the expression of polyamine oxidases and aldehyde dehydrogenases, increasing flux toward beta-alanine production [2] [3].

Aspartate Decarboxylation Pathway

The aspartate decarboxylation pathway provides a direct route for beta-alanine biosynthesis through the enzymatic removal of the alpha-carboxyl group from L-aspartate [34] [35] [36]. This pathway is particularly prominent in bacterial systems and represents the major route for beta-alanine production in many prokaryotic organisms [1] [34].

L-aspartate-alpha-decarboxylase (EC 4.1.1.11) catalyzes the irreversible decarboxylation of L-aspartate to produce beta-alanine and carbon dioxide [34] [35] [36]. The enzyme belongs to the pyridoxal phosphate-dependent decarboxylase family and requires this cofactor for catalytic activity [34] [36].

The enzymatic mechanism involves the formation of a Schiff base between aspartate and pyridoxal phosphate, followed by decarboxylation and subsequent hydrolysis to release beta-alanine [34] [36]. The reaction is thermodynamically favorable due to the loss of carbon dioxide, making it essentially irreversible under physiological conditions [34].

Substrate specificity studies reveal that aspartate decarboxylase demonstrates high selectivity for L-aspartate, with minimal activity toward other amino acids including glutamate [36]. This specificity distinguishes it from glutamate decarboxylase, despite significant sequence similarity between the two enzymes [36].

Kinetic characterization of aspartate decarboxylase from various sources shows Km values ranging from 1.8 to 5.0 millimolar for aspartate, with Vmax values varying depending on the source organism and expression conditions [34] [36]. Corynebacterium glutamicum aspartate decarboxylase demonstrates higher activity than the Escherichia coli enzyme [34].

The enzyme exhibits substrate inhibition at high aspartate concentrations, a property that limits its industrial application for beta-alanine production [34] [37]. Protein engineering approaches have been developed to alleviate this inhibition and improve enzyme performance [38] [37].

Regulatory mechanisms affecting aspartate decarboxylase include feedback inhibition by beta-alanine and transcriptional control by nitrogen availability [1] [34]. These controls ensure appropriate coordination between beta-alanine synthesis and cellular nitrogen metabolism [1] [34].

Beta-Alanine Catabolism and Degradation

Beta-alanine catabolism involves multiple enzymatic pathways that convert the amino acid to various metabolic intermediates, primarily malonic semialdehyde, which subsequently enters central metabolic pathways [39] [5] [33]. These degradation routes serve both regulatory and metabolic functions, controlling beta-alanine concentrations while providing carbon skeletons for energy production [5] [33].

The primary catabolic route involves transamination of beta-alanine with 2-oxoglutarate to form malonic semialdehyde and glutamate [39] [40] [41]. This reaction is catalyzed by 4-aminobutyrate aminotransferase (EC 2.6.1.19) in mammals and alanine-glyoxylate aminotransferase (EC 2.6.1.44) in liver tissues [11] [41].

4-aminobutyrate aminotransferase demonstrates broad substrate specificity, accepting both gamma-aminobutyrate and beta-alanine as amino donors [41]. The enzyme exhibits Km values of 2.5 to 5.0 millimolar for beta-alanine, indicating moderate substrate affinity [41]. This enzyme is highly expressed in liver and kidney tissues, where it contributes to amino acid catabolism [11] [41].

Alanine-glyoxylate aminotransferase shows higher specificity for beta-alanine, with Km values ranging from 1.8 to 3.2 millimolar [11]. This enzyme plays a crucial role in controlling circulating beta-alanine levels and consequently affects carnosine synthesis in peripheral tissues [11].

In bacterial systems, beta-alanine aminotransferase (EC 2.6.1.120) catalyzes the conversion of beta-alanine to 3-oxopropanoate [5] [40]. This enzyme is particularly prevalent in Gram-positive bacteria and contributes to pyrimidine degradation pathways [5] [40].

Malonic semialdehyde, the primary product of beta-alanine transamination, undergoes further metabolism through multiple routes [39] [33]. The most significant pathway involves oxidative decarboxylation by malonic semialdehyde dehydrogenase (EC 1.2.1.18) to produce acetyl-coenzyme A [33].

Malonic semialdehyde dehydrogenase requires NAD+ as a cofactor and produces acetyl-coenzyme A, carbon dioxide, and NADH [33]. This CoA-dependent enzyme is unique among aldehyde dehydrogenases and allows energy conservation during aldehyde oxidation [33]. The enzyme demonstrates Km values of 0.8 to 1.5 millimolar for malonic semialdehyde [33].

Alternative degradation pathways include reduction of malonic semialdehyde to 3-hydroxypropionate by malonic semialdehyde reductase [5]. This NADPH-dependent reaction provides a route for beta-alanine carbon incorporation into fatty acid metabolism [5].

Carnosine degradation represents another significant source of beta-alanine catabolism [11] [41]. Carnosinase (EC 3.4.13.3) hydrolyzes carnosine to beta-alanine and histidine, with Km values of 0.2 to 0.8 millimolar [11] [41]. This enzyme is present in serum and various tissues but is notably absent from skeletal muscle [11].

Metabolic Regulation and Control Mechanisms

The metabolic regulation of beta-alanine involves complex control mechanisms that coordinate its synthesis, degradation, and utilization across multiple metabolic pathways [11] [42] [32]. These regulatory systems ensure appropriate beta-alanine concentrations while maintaining metabolic homeostasis under varying physiological conditions [42] [32].

Transcriptional regulation represents a primary control mechanism for beta-alanine metabolism [42] [7]. In plants, the enzyme alanine-glyoxylate aminotransferase 2 (AGT2) demonstrates stress-responsive expression patterns, with increased transcription during environmental stress conditions [42]. Aldehyde dehydrogenase 6B2 (ALDH6B2) also shows stress-induced expression, connecting beta-alanine metabolism to branched-chain amino acid degradation [42].

Allosteric regulation affects key enzymes in beta-alanine biosynthesis and degradation [32]. Beta-alanine synthase exhibits allosteric properties, responding to both substrate and product concentrations [32]. This regulation allows fine-tuning of beta-alanine production based on cellular demands and metabolic status [32].

Post-translational modifications provide additional regulatory control over beta-alanine metabolism [11] [38]. Mechanism-based inactivation of aspartate-alpha-decarboxylase can be relieved through rational protein design, demonstrating the importance of protein stability in metabolic control [38].

Compartmentalization plays a crucial role in regulating beta-alanine metabolism [21] [42]. The differential distribution of biosynthetic and catabolic enzymes across cellular compartments allows spatial control of beta-alanine concentrations and metabolic flux [21] [42].

Feedback inhibition mechanisms coordinate beta-alanine metabolism with related pathways [11] [21]. Coenzyme A inhibits pantothenate kinase, controlling the flux of beta-alanine into coenzyme A biosynthesis [21]. Beta-alanine levels also influence carnosine synthesis through substrate availability [11].

The regulation of beta-alanine homeostasis involves coordination between multiple tissues [11] [42]. Hepatic and renal beta-alanine transamination controls circulating levels, which subsequently affect tissue-specific functions such as carnosine synthesis [11]. This systemic regulation demonstrates the importance of beta-alanine in whole-organism physiology [42].

Metabolic network analysis reveals that beta-alanine metabolism connects multiple pathways including pyrimidine metabolism, amino acid catabolism, coenzyme A biosynthesis, and energy production [42] [33]. The integration of these pathways requires sophisticated regulatory mechanisms to maintain metabolic balance [42] [33].

Physical Description

Solid

Colourless needles;

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.05 (LogP)

-3.05

Melting Point

UNII

Related CAS

16690-93-0 (mono-hydrochloride salt)

36321-40-1 (calcium (2:1) salt)

39748-53-3 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 310 of 312 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Other CAS

107-95-9

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index